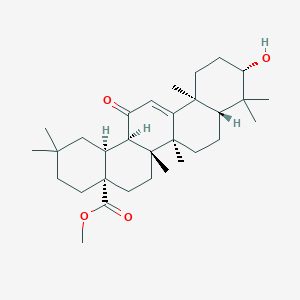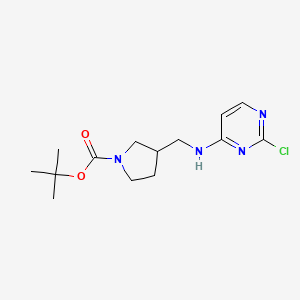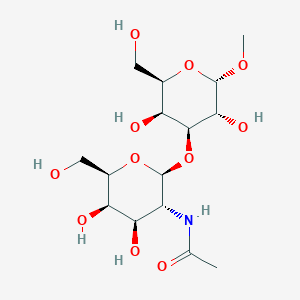
N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” is a complex organic compound that features a pyrimidine core substituted with a phenyl-pyrazole and a methyl-isoxazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the phenyl-pyrazole and methyl-isoxazole groups through various coupling reactions. Common reagents and conditions include:
Pyrimidine synthesis: Using reagents like urea and β-diketones under acidic or basic conditions.
Phenyl-pyrazole introduction: Utilizing Suzuki or Heck coupling reactions.
Methyl-isoxazole addition: Employing cyclization reactions with appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
“N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Carried out in polar or non-polar solvents depending on the nature of the substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or catalysts.
Wirkmechanismus
The mechanism by which “N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This could include differences in reactivity, binding affinity, or therapeutic potential.
Eigenschaften
Molekularformel |
C18H16N6O |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H16N6O/c1-13-9-15(23-25-13)11-20-18-19-8-7-17(22-18)14-10-21-24(12-14)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,20,22) |
InChI-Schlüssel |
LSMMHIMKCAQDEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)CNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)



![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
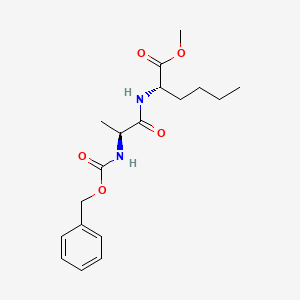

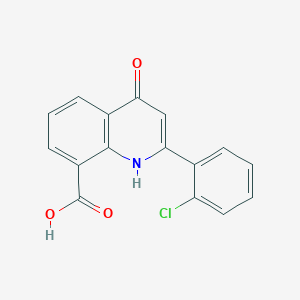
![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)
